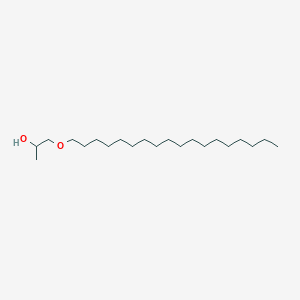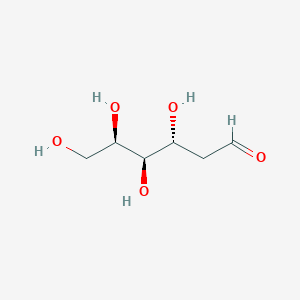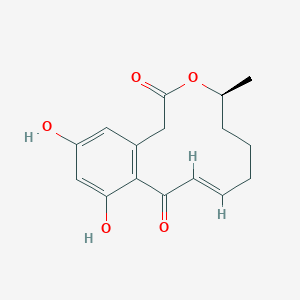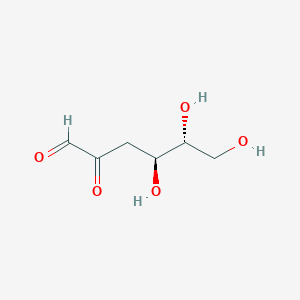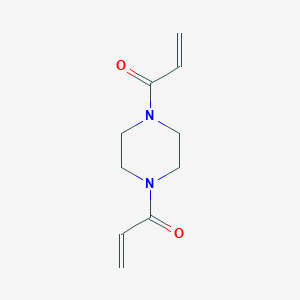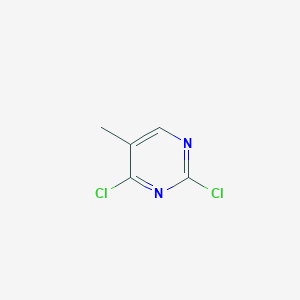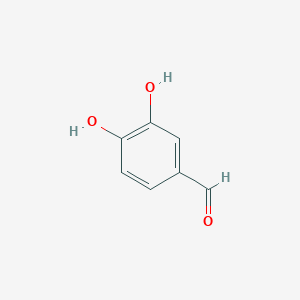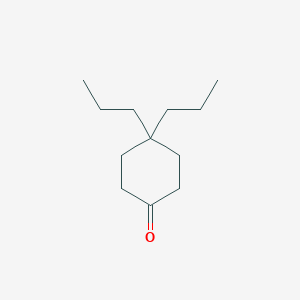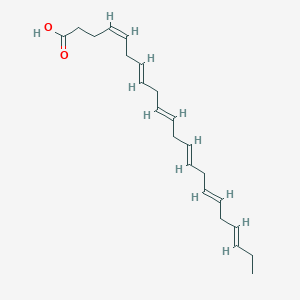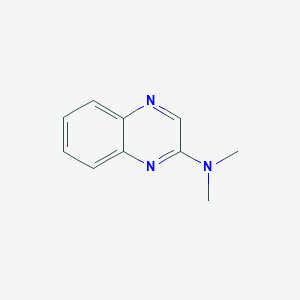
1-(5-Isoquinolinesulfonyl)piperazine hydrochloride
概要
説明
1-(5-Isoquinolinesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C13H17Cl2N3O2S. It is known for its role as an inhibitor of various protein kinases, including cGMP-dependent protein kinase (PKG), cAMP-dependent protein kinase (PKA), protein kinase C (PKC), and myosin light chain kinase (MLC-kinase) . This compound is often used in biochemical research to study the regulation of these kinases and their associated pathways.
準備方法
The synthesis of 1-(5-Isoquinolinesulfonyl)piperazine hydrochloride typically involves the reaction of isoquinoline-5-sulfonyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
1-(5-Isoquinolinesulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(5-Isoquinolinesulfonyl)piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the mechanisms of kinase inhibition and to develop new kinase inhibitors.
Biology: The compound is employed in cell signaling studies to understand the role of kinases in various cellular processes.
Medicine: Research involving this compound contributes to the development of therapeutic agents targeting kinases implicated in diseases such as cancer and cardiovascular disorders.
作用機序
The mechanism of action of 1-(5-Isoquinolinesulfonyl)piperazine hydrochloride involves the inhibition of protein kinases by binding to their active sites. This binding prevents the phosphorylation of target proteins, thereby modulating various signaling pathways. The compound’s molecular targets include PKG, PKA, PKC, and MLC-kinase, which are involved in regulating processes such as muscle contraction, cell growth, and apoptosis .
類似化合物との比較
1-(5-Isoquinolinesulfonyl)piperazine hydrochloride is unique in its ability to inhibit multiple kinases with varying degrees of specificity. Similar compounds include:
- 1-(2,5-Dichlorophenyl)piperazine dihydrochloride
- 1-(3-Methoxybenzyl)piperazine dihydrochloride
- 1-(Cyclopentylmethyl)piperazine dihydrochloride
- 1-(2-Methoxy-5-methylbenzyl)piperazine dihydrochloride
These compounds share structural similarities but differ in their kinase inhibition profiles and specific applications .
特性
IUPAC Name |
5-piperazin-1-ylsulfonylisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S.ClH/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13;/h1-5,10,14H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZNIYPWRIDBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431683 | |
| Record name | 5-(Piperazine-1-sulfonyl)isoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141543-63-7 | |
| Record name | 5-(Piperazine-1-sulfonyl)isoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


